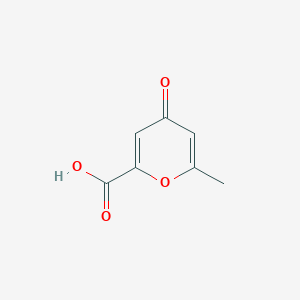

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-4-2-5(8)3-6(11-4)7(9)10/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQMMGMBPDCKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of 4h Pyran 4 One Derivatives in Academic Research

The 4H-pyran-4-one ring system is a privileged scaffold found in a multitude of natural and synthetic products. researchgate.net These compounds are of great interest to the scientific community due to their wide-ranging biological activities. tandfonline.commdpi.com Academic research has extensively documented the presence of the 4H-pyran-4-one core in molecules with potential applications as antitumor, anti-inflammatory, antioxidant, antimicrobial, and antiviral agents. researchgate.netnih.gov

The versatility of the 4H-pyran-4-one structure allows for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules. ontosight.ai Researchers continually explore novel synthetic routes to create libraries of these derivatives for biological screening. nih.gov The pyran scaffold is considered a potential synthetic target in the quest to design new chemical compounds to meet various health needs. nih.gov The attractiveness of these derivatives has increased over the past decades due to their vast applications in medicinal chemistry, the food industry, and the chemical industry. tandfonline.com This sustained interest underscores the fundamental importance of 4H-pyran-4-one derivatives in modern chemical and biological research.

Overview of 6 Methyl 4 Oxo 4h Pyran 2 Carboxylic Acid Within Heterocyclic Chemistry

Direct Synthesis Approaches to this compound

Direct approaches typically involve the modification of a functional group on a pre-formed pyran-4-one scaffold. A common and efficient strategy is the oxidation of a precursor molecule, such as a 2-hydroxymethyl or 2-formyl derivative, to the desired carboxylic acid.

The oxidation of a primary alcohol, specifically a hydroxymethyl group at the C-2 position of the pyran-4-one ring, provides a straightforward route to the target carboxylic acid. The choice of oxidizing agent is critical and can range from traditional, potent reagents to more modern, selective catalytic systems.

Traditional oxidizing agents based on high-valent transition metals, particularly chromium and manganese, have been effectively employed for the conversion of 2-hydroxymethyl-4-oxo-4H-pyran derivatives to their corresponding carboxylic acids.

Jones Reagent (CrO₃/H₂SO₄ in Acetone): This chromium(VI)-based reagent is a powerful oxidant capable of converting primary alcohols to carboxylic acids in a single step. For instance, the synthesis of 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, an analog of the target compound, was successfully achieved by treating its precursor, 3-benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one, with Jones reagent in acetone (B3395972) at low temperatures. nih.gov The reaction proceeds efficiently, demonstrating the utility of this classic method for preparing pyran-2-carboxylic acids. nih.gov

Interactive Table 1: Oxidation of a Pyrone Precursor with Jones Reagent

| Precursor | Reagent | Solvent | Temperature | Product |

|---|

Manganese Dioxide (MnO₂): Activated manganese dioxide is a milder, selective oxidant typically used for converting allylic and benzylic alcohols to aldehydes. While it may not directly yield the carboxylic acid in one step, it is crucial for synthesizing the intermediate aldehyde, which can then be further oxidized. Barium manganate (B1198562) (BaMnO₄), a related reagent, has been used to convert 2-hydroxymethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one into the corresponding 2-carboxaldehyde derivative. researchgate.net This two-step sequence, involving initial oxidation to the aldehyde followed by a subsequent oxidation, provides a controlled pathway to the carboxylic acid. The non-toxic nature of manganese dioxide compared to chromium reagents makes it an attractive choice. acs.org

Chromium Trioxide (CrO₃): Chromium trioxide and its complexes, such as the Collins reagent or Sarett reagent (CrO₃-pyridine complexes), are also effective for the oxidation of alcohols. organic-chemistry.org These reagents offer improved selectivity and are often used under non-acidic conditions, which can be advantageous for substrates sensitive to the strong acid present in the Jones reagent. organic-chemistry.org

Modern oxidation methods often prioritize milder reaction conditions, higher selectivity, and the use of catalytic, environmentally benign reagents over stoichiometric heavy metals. The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation system is a prime example.

This system uses a catalytic amount of the stable nitroxyl (B88944) radical TEMPO, with a stoichiometric amount of a primary oxidant like sodium hypochlorite (B82951) (NaOCl). mdpi.comdocumentsdelivered.com The reaction is highly selective for the oxidation of primary alcohols to aldehydes or, under slightly modified conditions (often at a pH between 8 and 9), directly to carboxylic acids. researchgate.net This method avoids the use of toxic heavy metals and typically proceeds under mild, biphasic conditions (e.g., dichloromethane (B109758) and water) at or near room temperature. documentsdelivered.com While specific application to 6-methyl-2-hydroxymethyl-4-oxo-4H-pyran has not been extensively documented in readily available literature, the known substrate scope and high efficiency of the TEMPO/hypochlorite system make it a highly viable and advantageous modern approach for this transformation. mdpi.comresearchgate.net

Interactive Table 2: Components of a Typical TEMPO-Mediated Oxidation System

| Component | Role | Common Example |

|---|---|---|

| Catalyst | Nitroxyl Radical | TEMPO or 4-Acetamido-TEMPO |

| Primary Oxidant | Stoichiometric Oxidant | Sodium Hypochlorite (NaOCl) |

| Co-catalyst (optional) | Halide Source | Sodium Bromide (NaBr) |

| Solvent System | Biphasic Medium | Dichloromethane / Water |

An alternative to modifying an existing pyrone is to construct the ring system from acyclic or different heterocyclic precursors. These methods offer flexibility in introducing various substituents onto the pyran-4-one core.

The construction of the 4-oxo-4H-pyran (γ-pyrone) ring can be achieved through various condensation and cyclization reactions. A notable strategy involves the decarboxylative auto-condensation of β-ketoacids in the presence of an activating agent like trifluoromethanesulfonic anhydride. acs.org This approach allows for the convergent synthesis of 2,6-disubstituted γ-pyrones from readily available starting materials. acs.org

Multicomponent reactions (MCRs) also provide an efficient pathway to highly substituted 4H-pyran derivatives. rsc.orgnih.gov These one-pot reactions, often involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound, can rapidly generate molecular complexity under mild conditions. rsc.orgnih.gov Subsequent modification of the substituents could then lead to the target carboxylic acid. Other methods, including various metal-catalyzed and organocatalyzed annulation reactions, have been developed for the synthesis of pyrone derivatives, highlighting the versatility of synthetic approaches to this scaffold. acs.org

The transformation of five-membered furan (B31954) rings into six-membered pyran rings is a powerful strategy in carbohydrate and natural product synthesis. The most prominent of these methods is the Achmatowicz reaction . nih.gov

This reaction involves the oxidative ring expansion of a furfuryl alcohol (a furan with a hydroxymethyl substituent). acs.org The furan is treated with an oxidizing agent, such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA), which leads to the formation of a 6-hydroxy-2H-pyran-3(6H)-one derivative. nih.gov This dihydropyranone intermediate is a versatile building block that can be further elaborated. By starting with an appropriately substituted furfuryl alcohol, this rearrangement provides a direct entry into the pyranone core structure, which can then be converted to the desired this compound through subsequent functional group manipulations. This de novo synthesis from renewable, furan-based starting materials represents an elegant and efficient approach to the target heterocyclic system. acs.org

Cyclization and Rearrangement Strategies for Pyrone Ring Formation

Synthesis of Substituted this compound Derivatives

The modification of the this compound core by introducing various substituents allows for the fine-tuning of its chemical and biological properties. The following sections detail the synthetic routes to benzyloxy-substituted, hydroxy-substituted, and trifluoromethyl-substituted derivatives.

The synthesis of benzyloxy-substituted pyran-2-carboxylic acids often starts from readily available precursors like kojic acid. A key intermediate, 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, can be prepared through a multi-step process. tandfonline.comnih.gov The initial step involves the protection of the hydroxyl group of a kojic acid derivative as a tetrahydropyranyl (THP) ether, followed by the introduction of a hydroxymethyl group. tandfonline.com

A crucial step in the synthesis is the oxidation of a hydroxymethyl group at the 2-position of the pyranone ring to a carboxylic acid. For instance, 3-Benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one is dissolved in acetone and cooled, followed by the addition of Jones reagent. This oxidation reaction proceeds efficiently to yield the desired 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid. tandfonline.com

The resulting benzyloxy-substituted carboxylic acid is a versatile intermediate. It can be further reacted to form a variety of derivatives, such as amides, by coupling with different amines using reagents like 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), or 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). tandfonline.comacs.org

Table 1: Synthesis of 5-Benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid

| Starting Material | Reagent | Product | Reference |

|---|

Dehydroacetic acid (DHA), chemically known as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a versatile starting material in organic synthesis. researchgate.netresearchgate.net Its structure features a methyl ketone (acetyl group) which can be chemically transformed to afford a carboxylic acid, thus providing a route to hydroxy-substituted pyran-carboxylic acids.

A classic organic reaction, the haloform reaction, allows for the conversion of methyl ketones into carboxylic acids. nih.govwikipedia.org This reaction proceeds by the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by cleavage to form a carboxylate and a haloform (e.g., chloroform (B151607), bromoform, or iodoform). wikipedia.orgyoutube.com

By applying the haloform reaction to dehydroacetic acid, the 3-acetyl group can be converted into a 3-carboxy group. This would yield 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylic acid, a hydroxy-substituted pyran-carboxylic acid derivative. The reaction is typically carried out using a halogen (such as iodine, bromine, or chlorine) in an aqueous solution of a strong base like sodium hydroxide. wikipedia.orgyoutube.com This synthetic strategy provides a direct method to utilize the readily available dehydroacetic acid for the production of novel pyran-2-carboxylic acid analogs.

Table 2: Proposed Synthesis of a Hydroxy-Substituted Pyran-Carboxylic Acid from Dehydroacetic Acid

| Starting Material | Reaction Type | Reagents | Plausible Product | Reference |

|---|

The introduction of trifluoromethyl (CF₃) groups into organic molecules can significantly alter their physical, chemical, and biological properties. A key derivative, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid, has been synthesized through the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) in the presence of sodium ethoxide. researchgate.net This reaction directly constructs the trifluoromethyl-substituted pyranone ring with a carboxylate group at the 2-position. The resulting ethyl ester can be subsequently hydrolyzed to the corresponding carboxylic acid. researchgate.net

This synthetic approach allows for the creation of various derivatives. For example, the resulting carboxylic acid can be converted into its corresponding amide, and further reactions can lead to other heterocyclic systems like 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide. researchgate.net

Alternative methods for synthesizing trifluoromethyl-substituted pyran-4-ones include the Lewis acid-mediated cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov Depending on the specific Lewis acid and the diene used, this method can selectively produce trifluoromethyl-substituted pyran-4-ones. nih.gov Another approach involves the Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate to form 4-trifluoromethyl 2-pyrones. rsc.org

Table 3: Synthesis of 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic Acid

| Reactant 1 | Reactant 2 | Base | Product | Reference |

|---|

Chemical Reactivity and Derivatization Studies of 6 Methyl 4 Oxo 4h Pyran 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the pyran ring is a primary site for chemical modification, readily undergoing reactions such as esterification, amide bond formation, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a common strategy to modify the molecule's polarity and steric properties. This transformation is typically achieved through acid-catalyzed esterification with an alcohol.

One specific example is the synthesis of ethyl 6-methyl-4-oxo-4H-pyran-2-carboxylate. This reaction involves the treatment of 2-methyl-2-(2-oxopropyl)-1,3-dioxolane with diethyl oxalate (B1200264) in the presence of a strong base, sodium ethoxide, in ethanol. prepchem.com This process, while not a direct esterification of the pre-formed carboxylic acid, demonstrates a synthetic route to its ethyl ester derivative.

General Fischer esterification conditions, involving heating the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride, are also applicable. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. Subsequent dehydration yields the ester and water. The reversible nature of this reaction often necessitates the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Ester Product | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Ethyl 6-methyl-4-oxo-4H-pyran-2-carboxylate | 2-methyl-2-(2-oxopropyl)-1,3-dioxolane, Diethyl oxalate | Sodium ethoxide, Ethanol | prepchem.com |

| General Ester | 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid, Alcohol (e.g., Methanol (B129727), Ethanol) | Strong acid (e.g., H₂SO₄), Heat | masterorganicchemistry.comchemguide.co.uk |

Amide Bond Formation and Related Coupling Reactions

The formation of an amide bond from the carboxylic acid group is a key transformation for generating derivatives with diverse biological activities. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent.

In a study on a closely related compound, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid, treatment with 20% aqueous ammonia (B1221849) led to the formation of the corresponding primary amide, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide. researchgate.net This demonstrates that direct amidation is feasible under specific conditions.

For more general applications, a wide array of peptide coupling reagents can be employed to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. rsc.orgsciepub.com The reaction of the carboxylic acid with the coupling agent forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. rsc.org

The synthesis of substituted amides of pyrazine-2-carboxylic acids, another class of heterocyclic compounds, has been achieved by condensing the corresponding acid chloride with various anilines. researchgate.net This two-step approach, involving initial conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, is a common and effective method for amide synthesis.

Table 2: Reagents for Amide Bond Formation

| Reagent Type | Examples | Function | Reference |

|---|---|---|---|

| Direct Amination | Aqueous Ammonia | Direct conversion of carboxylic acid to primary amide | researchgate.net |

| Coupling Agents | DCC, EDC, HOBt | Activation of carboxylic acid for reaction with amines | rsc.orgsciepub.com |

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Conversion of carboxylic acid to acyl chloride for subsequent amination | researchgate.net |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for this compound, particularly under thermal conditions or in the presence of a catalyst.

Research on the analogous compound, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid, has shown that this molecule readily undergoes decarboxylation upon heating or treatment with sulfuric acid to yield 2-(trifluoromethyl)-4H-pyran-4-one. researchgate.net This suggests that the 6-methyl substituted counterpart would likely undergo a similar transformation to produce 6-methyl-4H-pyran-4-one.

The decarboxylation of a related dicarboxylic acid, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), is a known reaction that proceeds upon reflux to yield γ-pyrone (pyran-4-one). wisconsin.edu This further supports the feasibility of decarboxylation for monosubstituted pyran-2-carboxylic acids.

Reactions of the 4H-Pyran-4-one Ring System

The 4H-pyran-4-one ring, while aromatic in character, can participate in a range of reactions, including electrophilic and nucleophilic substitutions, as well as redox transformations.

Electrophilic and Nucleophilic Substitutions on the Pyrone Core

The electron-rich nature of the pyrone ring makes it susceptible to electrophilic attack. Studies on 2,4,4,6-tetraphenyl-4H-pyran have demonstrated that electrophilic substitution reactions such as nitration and bromination occur, leading to the formation of 3,5-disubstituted derivatives. researchgate.net This suggests that this compound could potentially undergo similar substitutions at the C-3 and C-5 positions. Common reagents for electrophilic halogenation include bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) bromide or iron(III) chloride. wikipedia.org

Conversely, the pyrone ring can also act as a nucleophile in certain reactions. For instance, 4-hydroxy-6-alkyl-2-pyrones have been shown to act as nucleophilic partners in Mitsunobu reactions and oxa-Michael additions, leading to O-functionalization. beilstein-journals.orgnih.govresearchgate.net While this compound does not possess a hydroxyl group for such reactions, this reactivity highlights the nucleophilic potential of the pyranone system. The introduction of an additional electron-withdrawing substituent at the C-4 position of the pyrone ring via the Knoevenagel reaction is a known transformation for some 4-pyrone derivatives. nih.gov

Redox Transformations within the Pyrone Ring

The carbonyl group and the double bonds within the 4H-pyran-4-one ring are potential sites for reduction. Catalytic hydrogenation is a common method for the reduction of aromatic rings, often employing catalysts such as palladium on carbon (Pd/C) or nickel oxide (NiO). rsc.org Such a reaction could potentially reduce the pyrone ring to a tetrahydropyran (B127337) derivative.

More selective reduction of the carbonyl group can be achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones to secondary alcohols. researchgate.netyoutube.com It is plausible that NaBH₄ could reduce the C-4 ketone of the pyrone ring to a hydroxyl group, yielding a 4-hydroxy-4H-pyran derivative.

The oxidation of the 4H-pyran-4-one ring is less commonly reported. However, strong oxidizing agents could potentially lead to ring-opening or other degradation products.

Formation of Complex Derivatives and Conjugates

The structural framework of this compound, featuring a carboxylic acid group and a reactive pyranone ring, serves as a versatile scaffold for the synthesis of more complex molecules. Researchers have explored its derivatization to create a variety of carboxamides, esters, and conjugates with other heterocyclic systems. These studies are pivotal in modifying the compound's physicochemical properties and exploring its potential in various chemical applications.

Synthesis of Various Carboxamide Derivatives

The conversion of the carboxylic acid group of pyranone derivatives into carboxamides is a common strategy to generate diverse molecular structures. This transformation is typically achieved by reacting the parent carboxylic acid with a primary or secondary amine in the presence of a coupling agent.

One established method involves the use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling agent, with N-methylmorpholine (NMM) acting as a base. This approach has been successfully employed in the synthesis of a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamides. researchgate.net The reaction proceeds by activating the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.

Alternative coupling reagents have also been explored to optimize reaction yields and accommodate less reactive amines. tandfonline.com For instance, in the synthesis of 5-benzyloxy-substituted pyran-2-carboxamides, reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) have been utilized. tandfonline.com The use of DEPBT in Tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base, or CMPI in dichloromethane (B109758) with triethylamine, allows for the efficient synthesis of various N-aryl and N-alkyl carboxamides. tandfonline.com

The table below summarizes the synthesis of several carboxamide derivatives from 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid, a closely related analogue, highlighting the different coupling methods and resulting yields. tandfonline.com

| Compound | Amine | Coupling Method | Base | Solvent | Yield (%) |

| 5-Benzyloxy-N-(2,6-dimethylphenyl)-4-oxo-4H-pyran-2-carboxamide | 2,6-Dimethylaniline | B (DEPBT) | DIPEA | THF | 55 |

| 5-Benzyloxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide | Aniline | C (CMPI) | Triethylamine | Dichloromethane | 46 |

| 5-Benzyloxy-N-(naphthalen-1-yl)-4-oxo-4H-pyran-2-carboxamide | 1-Naphthylamine | A (TBTU) | NMM | DMF | 61 |

| N-(4-Acetylphenyl)-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide | 4-Aminoacetophenone | A (TBTU) | NMM | DMF | 58 |

Preparation of Diverse Ester Derivatives

Esterification of the carboxylic acid function at the C-2 position of the pyranone ring is another key derivatization strategy. This modification can significantly alter the lipophilicity and other physicochemical properties of the parent molecule. The synthesis of esters from carboxylic acids is a fundamental reaction in organic chemistry, often catalyzed by acid in the presence of an excess of the corresponding alcohol. google.com

For instance, the preparation of methyl esters can be achieved by reacting the carboxylic acid with methanol in the presence of a catalyst like concentrated sulfuric acid at elevated temperatures. google.com This process is an equilibrium reaction, and using an excess of methanol can drive it towards the formation of the ester product. google.com

Research in the field of pyran derivatives has led to the isolation and synthesis of various ester compounds. An example is 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester, which was isolated from the chloroform (B151607) extract of the root of Tragia cannabina. researchgate.net While not a direct derivative of this compound, its structure demonstrates the natural occurrence of complex esters within the pyranone family.

The synthesis of novel 4H-pyran derivatives often involves multicomponent reactions where an ester moiety is incorporated from the start. For example, one-pot reactions of an aldehyde, malononitrile (B47326), and a β-ketoester like ethyl acetoacetate (B1235776) can yield highly functionalized 4H-pyran esters. growingscience.comnih.gov These methods provide efficient access to a wide array of ester derivatives with diverse substitution patterns on the pyran ring. growingscience.com

The following table details examples of synthesized 4H-pyran ester derivatives through multicomponent reactions.

| Product | Aldehyde | β-Keto Compound | Nitrile | Catalyst/Conditions | Reference |

| 2-amino-3-cyano-5-ethoxycarbonyl-4-phenyl-6-methyl-4H-pyran | Benzaldehyde | Ethyl acetoacetate | Malononitrile | KOH loaded CaO / Solvent-free | growingscience.com |

| Diethyl 6-amino-5-cyano-4-phenyl-4H-pyran-2,3-dicarboxylate | Benzaldehyde | Diethyl 2-oxobutanedioate | Malononitrile | Ultrasound / Water | nih.gov |

| 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Urea | Microwave / Solvent-free | ijpsr.com |

Coupling Reactions with Other Heterocyclic Moieties

The pyran-4-one scaffold can be coupled with other heterocyclic systems to generate fused or linked bicyclic and polycyclic structures. These complex molecules are of significant interest in medicinal and materials chemistry. Multicomponent reactions (MCRs) have proven to be a highly efficient tool for the synthesis of such derivatives, allowing for the construction of complex molecules in a single step. researchgate.net

For example, a series of 2-amino-4-aryl-4H,8H-6-methyl-8-oxo-pyrano[3,2-b]pyrans were synthesized efficiently from an aromatic aldehyde, malononitrile or cyanoacetate, and 5-hydroxy-2-methyl-4H-pyran-4-one via a one-pot, three-component reaction. researchgate.net This demonstrates the ability of the pyranone ring to act as a building block for more elaborate heterocyclic systems.

Furthermore, the development of synthetic strategies for furo[3,2-c]pyrans has been achieved through palladium-catalyzed allylic alkylation cascades, starting from precursors like 4-hydroxy-6-methyl-α-pyrone. researchgate.net Such reactions highlight the versatility of the pyranone core in forming C-C and C-O bonds to construct fused ring systems. The reactivity of the 4-hydroxy-2-pyrone subclass as nucleophilic partners in reactions like the Mitsunobu reaction and oxa-Michael additions has also been explored to create complex 2-pyronyl ethers, which are found in a number of natural products. researchgate.net

These synthetic approaches provide access to a diverse range of complex molecules where the pyran-4-one unit is integrated with other heterocyclic moieties, expanding the chemical space accessible from this versatile starting material.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in determining the purity of "6-Methyl-4-oxo-4H-pyran-2-carboxylic acid" and in its separation from reaction mixtures or natural sources. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like "this compound". Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is typically employed. The separation is based on the differential partitioning of the analyte between the two phases. The polarity of "this compound," imparted by its carboxylic acid and pyrone functional groups, dictates its retention behavior. A typical mobile phase would consist of a mixture of water (often with an acidic modifier like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol (B129727). The retention time of the compound is a key parameter for its identification and quantification. Purity is assessed by the presence of a single, sharp peak in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of Pyran Carboxylic Acids

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC can be challenging due to its relatively low volatility and the potential for thermal decomposition of the carboxylic acid group. To overcome this, derivatization is often employed to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl ester. This process increases the analyte's volatility and thermal stability, allowing for successful separation on a GC column. The choice of a polar stationary phase is often preferred for the analysis of such polar derivatives.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). The principles of separation for "this compound" in UPLC are the same as in HPLC, but the improved efficiency allows for better separation of the target compound from closely related impurities. The reduced analysis time is particularly beneficial for high-throughput screening applications.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress and assessing the purity of "this compound". A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compound to the stationary phase and its solubility in the mobile phase. The position of the compound on the developed plate is visualized, often under UV light, and is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A single spot on the TLC plate is an indication of a pure compound.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of "this compound".

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the following proton signals are expected:

A singlet for the methyl group (CH₃) protons, typically in the region of 2.0-2.5 ppm.

A singlet for the vinylic proton on the pyran ring, expected to be downfield due to the influence of the adjacent oxygen and carbonyl group.

A singlet for the other vinylic proton on the pyran ring.

A broad singlet for the acidic proton of the carboxylic acid group (COOH), which is typically observed at a very downfield chemical shift (often >10 ppm) and can exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For "this compound," distinct signals are expected for each of the seven carbon atoms:

A signal for the methyl carbon (CH₃).

Signals for the olefinic carbons of the pyran ring.

A signal for the carbonyl carbon (C=O) of the pyrone ring, which will be significantly downfield.

A signal for the quaternary carbon of the pyran ring attached to the methyl group.

A signal for the quaternary carbon of the pyran ring attached to the carboxylic acid group.

A signal for the carbonyl carbon of the carboxylic acid group (COOH).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.3 | Singlet |

| Ring-H | ~6.5 | Singlet |

| Ring-H | ~7.0 | Singlet |

| -COOH | >10 | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| Ring-CH | ~115 |

| Ring-CH | ~120 |

| Ring-C-CH₃ | ~160 |

| Ring-C-COOH | ~150 |

| Ring C=O | ~180 |

| -COOH | ~165 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature would be the broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, typically observed in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibrations of both the carboxylic acid and the pyranone ring are expected to produce strong, sharp absorption peaks. The carboxylic acid C=O stretch usually appears around 1725-1700 cm⁻¹, while the C=O stretch of the α,β-unsaturated ketone in the pyranone ring is anticipated at a slightly lower wavenumber, approximately 1680-1660 cm⁻¹.

The C=C stretching vibration of the pyranone ring would likely be observed in the 1650-1600 cm⁻¹ region. Additionally, C-O stretching vibrations from the carboxylic acid and the ether linkage in the pyran ring are expected in the fingerprint region, typically between 1300-1000 cm⁻¹. The presence of the methyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong, Sharp |

| Pyranone Ring | C=O Stretch | 1680-1660 | Strong, Sharp |

| Pyranone Ring | C=C Stretch | 1650-1600 | Medium |

| Carboxylic Acid / Pyran Ring | C-O Stretch | 1300-1000 | Medium-Strong |

| Methyl Group | C-H Stretch | ~2960, ~2870 | Medium-Weak |

| Methyl Group | C-H Bend | ~1450, ~1375 | Medium-Weak |

Mass Spectrometry (MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. For this compound (molar mass: 154.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 154.

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), which is a soft ionization technique often coupled with liquid chromatography (LC-MS), the protonated molecule ([M+H]⁺) at m/z 155 or the deprotonated molecule ([M-H]⁻) at m/z 153 would likely be observed, depending on the mode of analysis.

Electron Ionization (EI) mass spectrometry, a harder ionization technique, would likely induce fragmentation of the molecule. The fragmentation pattern can provide clues to the compound's structure. Expected fragmentation pathways for this compound could include the loss of a water molecule ([M-H₂O]⁺) from the carboxylic acid, decarboxylation with the loss of CO₂ ([M-CO₂]⁺), or the loss of a carboxyl radical ([M-COOH]⁺). The stability of the pyranone ring would influence the fragmentation, potentially leading to characteristic ring-opening or retro-Diels-Alder type fragmentations.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Method of Ionization |

| [M]⁺ | C₇H₆O₄⁺ | 154 | EI |

| [M+H]⁺ | C₇H₇O₄⁺ | 155 | ESI (Positive Mode) |

| [M-H]⁻ | C₇H₅O₄⁻ | 153 | ESI (Negative Mode) |

| [M-H₂O]⁺ | C₇H₄O₃⁺ | 136 | EI |

| [M-CO₂]⁺ | C₆H₆O₂⁺ | 110 | EI |

| [M-COOH]⁺ | C₆H₅O₂⁺ | 109 | EI |

Theoretical and Computational Chemistry Investigations

Quantum-Chemical Calculations

Quantum-chemical calculations are employed to understand the fundamental properties of a molecule based on the principles of quantum mechanics. These calculations can predict molecular geometry, electronic structure, and thermodynamic parameters.

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This is typically performed using methods like Density Functional Theory (DFT), which has been successfully applied to various pyran derivatives. For 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would be expected to provide a detailed picture of its three-dimensional structure in the gaseous phase materialsciencejournal.org.

Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (pyranone ring) | ~1.21 Å |

| C-O (pyranone ring) | ~1.39 Å | |

| C-C (pyranone ring) | ~1.35 - 1.53 Å | |

| C-H (methyl group) | ~1.08 - 1.09 Å | |

| C=O (carboxylic acid) | ~1.21 Å | |

| C-O (carboxylic acid) | ~1.36 Å | |

| O-H (carboxylic acid) | ~0.97 Å | |

| Bond Angle | O-C-C (pyranone ring) | ~120° |

| C-C-C (pyranone ring) | ~120° | |

| O=C-O (carboxylic acid) | ~125° | |

| Dihedral Angle | C-C-C=O (pyranone ring) | ~0° (indicating planarity) |

Note: The values in this table are representative and based on general findings for similar compounds from computational studies. Actual values would require specific calculations for this compound.

The electronic structure of a molecule is crucial for understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability materialsciencejournal.orgresearchgate.net. A smaller gap suggests that the molecule is more reactive.

For pyran derivatives, the HOMO is often localized on the pyran ring and the electron-donating groups, while the LUMO is typically distributed over the electron-withdrawing parts of the molecule. In this compound, the pyranone ring system would be expected to be significantly involved in the frontier orbitals.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, which are related to the transitions between molecular orbitals. For similar compounds, electronic transitions in the UV-visible region are often attributed to π → π* transitions within the pyranone ring system materialsciencejournal.org. The solvent can influence the absorption maxima, with polar solvents potentially causing a shift in the wavelength of maximum absorption materialsciencejournal.org.

Table 2: Theoretical Electronic Properties of this compound

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Varies | Relates to electron-donating ability |

| LUMO Energy | Varies | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Varies | Indicator of chemical reactivity and stability |

| Ionization Potential | Varies | Energy required to remove an electron |

Note: Specific energy values would be obtained from quantum-chemical calculations for this molecule.

The heat of formation (enthalpy of formation) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Theoretical calculations provide a means to estimate the heat of formation for compounds where experimental data is lacking.

Various quantum chemical methods, including high-level ab initio methods and DFT, can be used to calculate the gas-phase heat of formation. The semi-empirical AM1 method has been used to study the optimal geometries and heats of formation of related 3-formylchromones. For more accurate predictions, multilevel quantum chemical calculations can be employed. These methods involve calculating the total electronic energy of the molecule and then using this to determine the heat of formation through atomization or isodesmic reactions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the behavior and interactions of molecules over time, providing insights into dynamic processes.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations can be used to investigate its interactions with other molecules, such as solvents or biological macromolecules nih.govsemanticscholar.org.

For instance, MD simulations can reveal how the compound interacts with water molecules, including the formation and dynamics of hydrogen bonds. These simulations can also be used to explore the conformational flexibility of the molecule and the stability of different conformers in various environments semanticscholar.org. In drug discovery research, MD simulations are employed to study the stability of a ligand-protein complex, providing insights into the binding affinity and the specific interactions that stabilize the complex nih.govresearchgate.net.

In silico structure-based design is a computational approach used in drug discovery to design and optimize new compounds with desired biological activity. This often involves molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.netmdpi.com.

For this compound and its derivatives, molecular docking could be used to screen for potential biological targets by virtually docking the compound into the binding sites of various proteins. The scoring functions used in docking programs estimate the binding affinity, helping to identify promising candidates for further investigation researchgate.net. For example, in a study of related 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives, the FlexX docking program was used to investigate their binding to the peroxisome proliferator-activated receptor gamma (PPARγ) nih.gov.

Following docking, the resulting ligand-protein complexes can be subjected to MD simulations to refine the binding pose and further assess the stability of the interactions nih.govresearchgate.net. This combination of docking and MD simulations is a common strategy in modern drug design to identify and optimize lead compounds.

Exploration of Structure-Activity Relationships (SAR) through Computational Methods

Computational chemistry has emerged as a powerful tool to investigate the structure-activity relationships (SAR) of bioactive molecules, including those with a 4-oxo-4H-pyran core. While direct computational SAR studies on this compound are not extensively documented in publicly available research, the principles of such investigations can be understood by examining computational studies on structurally related pyran derivatives. These studies utilize methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict how chemical modifications to the pyran scaffold influence biological activity.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or calculated molecular descriptors with the observed activity. For pyran derivatives, these descriptors can include electronic properties (such as charge distribution and dipole moment), steric factors (like molecular volume and surface area), and hydrophobic characteristics (such as the partition coefficient, logP).

For instance, in a study on a series of 4H-pyran derivatives, computational analyses were used to predict their potential as anticancer agents. Molecular docking simulations were employed to understand the binding interactions with target proteins, and the results were correlated with in vitro cytotoxicity data. Such studies help in identifying the key structural features required for potent biological activity and guide the design of new, more effective analogs.

The following data tables, derived from studies on various pyran derivatives, illustrate how computational methods are used to explore SAR.

Table 1: In Silico and In Vitro Anticancer Activity of Selected 4H-Pyran Derivatives

This table presents the cytotoxic activity (IC50 values) of several 4H-pyran derivatives against different cancer cell lines, alongside their predicted compliance with Lipinski's rule of five, a computational method to evaluate drug-likeness.

| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) | Lipinski's Rule of Five Compliance |

|---|---|---|---|---|

| Derivative 4b | - | 20 | - | Compliant |

| Derivative 4c | - | - | 18 | Compliant |

| Derivative 4d | 75.10 | - | - | Compliant |

| Derivative 4g | - | - | - | Compliant |

| Derivative 4j | - | - | - | Compliant |

| Derivative 4k | 85.88 | - | - | Compliant |

| Derivative 8a | - | 23 | - | - |

| Derivative 8b | - | - | 23 | - |

Table 2: Antioxidant Activity of 4H-Pyran Derivatives

This table shows the antioxidant activity of various 4H-pyran derivatives, as determined by their half-maximal inhibitory concentration (IC50) in a DPPH radical scavenging assay. Computational studies often complement such experimental data to understand the structural basis for the observed antioxidant potential.

| Compound | DPPH Scavenging IC50 (mM) |

|---|---|

| Derivative 4g | 0.329 |

| Derivative 4j | 0.1941 |

| BHT (Reference) | 0.245 |

BHT (butylated hydroxytoluene) is a standard antioxidant used as a reference. Data is from studies investigating the antioxidant potential of 4H-pyran derivatives. nih.gov

These examples demonstrate the valuable role of computational chemistry in elucidating the SAR of pyran-based compounds. By combining in silico predictions with experimental validation, researchers can accelerate the discovery and optimization of new therapeutic agents based on the 4-oxo-4H-pyran scaffold.

Applications of 6 Methyl 4 Oxo 4h Pyran 2 Carboxylic Acid and Its Derivatives in Advanced Scientific Research

Role as a Synthetic Scaffold for Novel Chemical Entities

The intrinsic chemical features of 6-methyl-4-oxo-4H-pyran-2-carboxylic acid make it an exemplary scaffold in synthetic chemistry. The presence of multiple reactive sites—the carboxylic acid, the enone system within the pyranone ring, and the methyl group—allows for a wide range of chemical modifications, enabling the construction of diverse and complex molecular architectures.

Precursor for Diverse Heterocyclic Synthesis (e.g., pyranones, coumarins, chromones)

The pyranone core of this compound serves as a foundational template for the synthesis of a variety of other heterocyclic systems. The ability to modify the ring and its substituents through various organic reactions makes it a versatile precursor.

Pyranones: The fundamental 4-pyranone structure is a key feature in many natural products and pharmacologically active compounds. The parent compound can be modified to create a library of substituted pyranones. For instance, related structures like 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) can be synthesized and subsequently decarboxylated to produce pyran-4-one (γ-pyrone), demonstrating a common synthetic strategy for this class of compounds.

Coumarins: Coumarins, or 2H-1-benzopyran-2-ones, are a class of lactones widely recognized for their significant biological activities. The pyranone scaffold is structurally related and can be utilized in synthetic pathways leading to coumarin derivatives. For example, the related compound 4-hydroxy-6-methyl-2H-pyran-2-one can react with salicylaldehydes and hydrazines in a one-pot, three-component reaction to produce pyrazolylcoumarins in good to excellent yields. This highlights how the pyranone moiety can be a crucial starting material for constructing the coumarin backbone.

Chromones: Chromones (4H-1-benzopyran-4-ones) are another important class of oxygen-containing heterocycles with diverse applications in medicinal chemistry. The synthesis of chromone-2-carboxylic acids often starts from hydroxyacetophenones, which undergo condensation with diethyl oxalate (B1200264) followed by cyclization. The resulting 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a structural analog of the title compound, showcases the utility of this substitution pattern in forming the chromone ring system. These chromone-2-carboxylic acids are themselves valuable building blocks for more complex, biologically active molecules.

Building Block in Medicinal Chemistry Research Programs

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, primarily as enzyme inhibitors.

Researchers have designed and synthesized novel series of compounds based on this scaffold to target critical enzymes in disease pathways. For example, derivatives have been developed as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression. In these studies, the carboxylic acid group is typically converted to an amide to interact with the target protein. Similarly, 3-hydroxy-pyran-4-one derivatives synthesized from related precursors have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.

A notable study on structure-activity relationships for influenza endonuclease inhibitors compared this compound (referred to as compound 2 in the study) with its structural isomer. This research demonstrated that even subtle changes in the position of the carboxylate group can lead to a significant (~100-fold) difference in inhibitory activity, underscoring the importance of the precise arrangement of functional groups on the pyranone scaffold for optimal interaction with biological targets.

Table 1: Examples of Medicinally Relevant Derivatives

| Derivative Class | Target Enzyme/Protein | Therapeutic Area |

|---|---|---|

| 5-Benzyloxy-4-oxo-4H-pyran-2-carboxamides | Src Kinase | Oncology |

| 3-Hydroxy-pyran-4-one carboxamides | HIV-1 Integrase | Antiviral |

| Pyran-4-one carboxylates | Influenza Endonuclease | Antiviral |

Utilization as Research Tools in Chemical Biology

Beyond its role as a synthetic precursor for drug candidates, the this compound framework is valuable for creating chemical tools to explore biological systems. These tools can help elucidate the function of proteins and probe complex biological pathways.

Probes for Investigating Protein-Protein Interactions

While derivatives of this compound are well-established as probes for studying protein-ligand interactions, particularly within the active sites of enzymes, their application as specific probes for investigating larger protein-protein interactions (PPIs) is not as extensively documented. The development of enzyme inhibitors from this scaffold allows for detailed mapping of binding pockets and the study of enzyme mechanisms. However, the design of molecules that specifically disrupt the interface between two distinct proteins often requires larger and more complex structures than are typically derived from this compact scaffold.

Development of Molecules for Enzyme Activity Studies

The development of enzyme inhibitors is a cornerstone of chemical biology, providing invaluable tools for studying enzyme function, validating drug targets, and understanding disease mechanisms. The this compound scaffold has proven to be highly effective in this regard.

By systematically modifying the core structure, researchers can create potent and selective inhibitors for specific enzymes. These molecular probes can be used in vitro and in cell-based assays to study the consequences of inhibiting a particular enzyme's activity. For instance, the development of inhibitors targeting Src kinase and HIV-1 integrase allows for the investigation of the cellular pathways regulated by these enzymes. The ability to generate a library of related compounds with varying potency, as demonstrated in the influenza endonuclease study, allows for the establishment of clear structure-activity relationships (SAR), which is fundamental to understanding the molecular basis of enzyme inhibition.

Table 2: Application in Enzyme Activity Studies

| Target Enzyme | Type of Study | Research Finding |

|---|---|---|

| Src Kinase | Inhibition Assay | Identification of novel carboxamide derivatives as potential inhibitors for cancer research. |

| HIV-1 Integrase | Inhibition Assay | Discovery of 3-hydroxy-pyran-4-one derivatives with potent anti-HIV activity. |

| Influenza Endonuclease | Structure-Activity Relationship (SAR) | Demonstrated that the position of the carboxylate moiety is critical for inhibitory potency. |

Explorations in Materials Science

The unique electronic and structural properties of the pyranone ring have led to its exploration in the field of materials science. Although research in this area is less extensive than in medicinal chemistry, pyranone-based molecules have shown promise as components of functional organic materials.

Pyranones are classified as six-membered unsaturated cyclic esters that possess characteristics of both alkenes and aromatic systems. This π-conjugated structure makes them useful synthons for developing materials with interesting optical and electronic properties. Research has shown that certain donor-acceptor pyranone derivatives can exhibit bright fluorescence in both solution and solid states. By systematically tuning the molecular structure, highly emissive compounds have been discovered. These materials have been successfully used to fabricate Organic Light-Emitting Diodes (OLEDs). Notably, some devices using pyranone-based emitters have displayed pure white light emission with high external quantum efficiencies, demonstrating their potential for applications in next-generation displays and solid-state lighting. While this research has focused on the broader class of pyranones, it highlights a promising area of exploration for derivatives of this compound.

Potential as Monomeric Units for Polymer Chemistry

The bifunctional nature of this compound, possessing both a carboxylic acid group and a reactive pyranone ring system, makes it a theoretical candidate as a monomeric unit for the synthesis of novel polymers. The principles of polycondensation, a process involving the reaction of bifunctional or polyfunctional molecules to form polymers, suggest that this compound could be utilized to create polyesters, polyamides, and other polymer classes.

In this context, the carboxylic acid group can readily react with alcohols to form ester linkages or with amines to form amide bonds. Furthermore, the pyranone ring itself offers sites for modification, potentially introducing other functional groups to enable different polymerization strategies. While direct experimental evidence for the polymerization of this compound is not extensively documented in current literature, its structural characteristics are analogous to other monomers used in step-growth polymerization.

Table 1: Theoretical Polymerization Potential of this compound

| Co-monomer Type | Linkage Formed | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Diols (e.g., ethylene glycol) | Ester | Polyester | Thermal stability, mechanical strength |

| Diamines (e.g., hexamethylenediamine) | Amide | Polyamide | High tensile strength, chemical resistance |

The incorporation of the pyranone moiety into the polymer backbone could impart unique properties, such as enhanced thermal stability, specific optical characteristics, or the ability to chelate metal ions, opening avenues for advanced materials development.

Precursors for Nanomaterial Development

The development of advanced nanomaterials, such as Metal-Organic Frameworks (MOFs), relies on the use of organic ligands that can coordinate with metal ions to form extended, porous structures. The 4-oxo-4H-pyran-2-carboxylic acid scaffold is an excellent candidate for such a ligand due to the presence of the carboxylic acid group and the carbonyl oxygen on the pyranone ring, which can act as coordination sites for metal centers.

Research on related pyrene-based and spiropyran-based molecules has demonstrated their successful use as bridging ligands in the synthesis of MOFs with applications in luminescence, catalysis, and gas adsorption. rsc.orgbohrium.comscispace.comtandfonline.comresearchgate.net Similarly, kojic acid and its derivatives are recognized as powerful chelating agents capable of forming stable complexes with a variety of metal ions, leading to the formation of nanocomposites. researchgate.netnih.gov

By analogy, this compound could serve as a versatile precursor for a range of nanomaterials. Its ability to coordinate with different metal ions could lead to the creation of novel MOFs or coordination polymers with tailored pore sizes, surface areas, and functionalities.

Table 2: Potential Nanomaterials from this compound

| Metal Ion Partner | Potential Nanomaterial | Potential Application |

|---|---|---|

| Zinc (Zn²⁺) | Zn-based MOF | Gas storage, catalysis |

| Copper (Cu²⁺) | Cu-based MOF | Sensing, drug delivery |

| Iron (Fe³⁺) | Iron-containing nanocomposite | Magnetic resonance imaging, environmental remediation |

The specific structure of this compound offers the potential for creating nanomaterials with unique electronic and steric properties, driving forward innovation in fields ranging from materials science to biomedical engineering.

Environmental Research Perspectives

Understanding the environmental fate of chemical compounds is crucial. For this compound, research perspectives on its environmental behavior can be inferred from studies on the stability and degradation of the broader 4H-pyran class of compounds.

Studies on Hydrolytic Stability

The hydrolytic stability of a compound refers to its resistance to decomposition in the presence of water. The 4H-pyran ring system is known to be susceptible to hydrolysis, which can lead to ring-opening. wikipedia.org While pyran-4-ones are generally more stable than unsubstituted 4H-pyrans, the presence of water can still influence their long-term stability, particularly under varying pH and temperature conditions. nih.gov

For derivatives of this compound, such as esters or amides formed at the carboxylic acid position, hydrolysis would be a primary degradation pathway, cleaving the ester or amide bond to regenerate the parent carboxylic acid. researchgate.net The stability of the pyranone ring itself is a key area for research, as its cleavage would lead to the formation of acyclic degradation products.

Table 3: Factors Influencing Hydrolytic Stability of Pyranone Derivatives

| Factor | Effect on Stability | Anticipated Outcome |

|---|---|---|

| pH | Decreased stability at high or low pH | Acid- or base-catalyzed ring opening and/or ester/amide hydrolysis. |

| Temperature | Decreased stability with increasing temperature | Increased rate of hydrolysis. |

Photolytic Degradation Research

Photolytic degradation involves the breakdown of a compound upon exposure to light, particularly ultraviolet (UV) radiation. Many organic molecules with conjugated double bonds, such as the pyranone ring system, can absorb UV light, leading to photochemical reactions. Studies on related compounds like spiropyrans and kojic acid derivatives show that they undergo photodegradation. researchgate.netchemrxiv.org

The likely mechanism for the photolytic degradation of this compound involves the absorption of photons, leading to an excited electronic state. This can result in various reactions, including oxidation and cleavage of the pyranone ring. The presence of oxygen can accelerate this process through the formation of reactive oxygen species.

Table 4: Potential Photolytic Degradation Pathways and Products

| Degradation Pathway | Key Intermediates/Products |

|---|---|

| Oxidative Ring Cleavage | Formation of smaller, linear carboxylic acids and aldehydes. |

| Decarboxylation | Loss of carbon dioxide from the carboxylic acid group. |

Research in this area is critical for assessing the environmental persistence of the compound and identifying potential photoproducts that may have their own environmental impact.

Investigation of Microbial Degradation Pathways

The microbial degradation of organic compounds is a key process in their removal from the environment. The parent compound, kojic acid, is a natural product of fungal metabolism, which strongly suggests that pathways for the biodegradation of the pyran-4-one ring exist in nature. researchgate.netszu.cz This implies that this compound is also likely to be biodegradable.

However, it is also known that many pyranone derivatives, including kojic acid, possess antimicrobial properties. researchgate.netnih.govresearchgate.net This could influence the rate and mechanism of their degradation, as the compound might be toxic to some microorganisms at high concentrations, while others may adapt to use it as a carbon source.

Investigating the specific microbial consortia and enzymatic pathways responsible for the breakdown of this compound is an important area for future research. Such studies would likely involve isolating microorganisms from contaminated environments and identifying the metabolic intermediates formed during degradation.

Table 5: Hypothetical Microbial Degradation Steps

| Step | Enzymatic Process | Resulting Product |

|---|---|---|

| 1. Side-chain oxidation | Oxidation of the methyl group | Formation of a hydroxymethyl or carboxylic acid group. |

| 2. Decarboxylation | Removal of the C2-carboxyl group | Formation of 6-methyl-4H-pyran-4-one. |

| 3. Ring cleavage | Dioxygenase-mediated ring opening | Formation of an acyclic dicarboxylic acid derivative. |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

While established methods for synthesizing pyran cores exist, the future of chemical manufacturing demands greener, more efficient, and economically viable processes. Research into the synthesis of 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid and its analogs is moving towards sustainable methodologies that minimize waste and energy consumption.

Key areas of focus include:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product, are highly efficient and atom-economical. growingscience.com Developing MCRs for pyran synthesis can significantly reduce reaction times and simplify purification processes. growingscience.com Future work could explore novel combinations of starting materials to yield the this compound core in a one-pot setup.

Green Catalysis: The use of heterogeneous, reusable catalysts is a cornerstone of green chemistry. nih.gov Research is focusing on developing catalysts like KOH-loaded calcium oxide or nano-ZnO that are low-cost, easy to separate from the reaction mixture, and can be recycled with good catalytic efficiency. growingscience.com Exploring these catalysts for the synthesis of pyran derivatives offers an environmentally friendly alternative to traditional methods. growingscience.comnih.gov

Alternative Energy Sources: Microwave and ultrasound irradiation are being investigated as alternatives to conventional heating. nih.gov These techniques can lead to shorter reaction times, milder reaction conditions, and often higher yields. ijpsr.com Applying these methods to the synthesis of this compound could provide a more sustainable production pathway.

Table 1: Comparison of Modern Synthetic Strategies for Pyran Derivatives

| Strategy | Key Advantages | Catalyst Examples | Potential for this compound Synthesis |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. growingscience.com | L-proline, DMAP, Triethylamine. growingscience.com | High; could enable one-pot synthesis from simple precursors. |

| Green Heterogeneous Catalysis | Catalyst reusability, environmental friendliness, cost-effectiveness. nih.gov | KOH-loaded CaO, Zn(Proline)₂, Nano-ZnO. growingscience.comnih.gov | High; development of specific catalysts could optimize yield and purity. |

| Microwave/Ultrasound Assistance | Reduced reaction times, milder conditions, improved yields. nih.govijpsr.com | Various catalysts can be used in conjunction. | Moderate to High; feasibility studies needed to optimize energy input and reaction conditions. |

Advanced Derivatization for Enhanced Research Utility

The functional groups of this compound—the carboxylic acid at the C2 position, the ketone at C4, and the methyl group at C6—provide multiple handles for chemical modification. Advanced derivatization can generate a library of novel compounds with tailored properties for various research applications, particularly in medicinal chemistry and materials science.

Future derivatization strategies could focus on:

Amide and Ester Formation: The carboxylic acid group is readily converted into a wide range of amides and esters. This approach has been used to synthesize 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, which have shown antimicrobial activity. researchgate.net By reacting this compound with diverse amines and alcohols, new molecules with potentially enhanced biological activities, such as antibacterial, antifungal, or anticancer properties, can be created. nih.govresearchgate.net

Modification of the Pyranone Ring: The pyranone ring itself can be a target for modification. Reactions can be designed to introduce substituents, alter the ring structure, or create fused heterocyclic systems. Such modifications can significantly influence the molecule's electronic properties and three-dimensional shape, impacting its function as a potential therapeutic agent or a component in photoactive materials. growingscience.com

Complex Scaffolds: The compound can serve as a building block for more complex molecular architectures. ontosight.ai For instance, it can be incorporated into multicomponent reactions to create elaborate structures containing multiple pharmacophore fragments, potentially leading to compounds with novel mechanisms of action. mdpi.com

Integration of Multiscale Computational Approaches

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. Integrating multiscale computational approaches can accelerate research and development related to this compound.

Emerging computational areas include:

Molecular Docking and Dynamics: These techniques can predict how derivatives of this compound might bind to biological targets like proteins and enzymes. researchgate.net This is crucial for designing new drugs with high specificity and efficacy. For example, docking studies have been used to investigate pyran-containing compounds as potential inhibitors of enzymes implicated in cancer and diabetes. nih.govresearchgate.net

Quantum Chemical Calculations: These calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.com This information is valuable for understanding reaction mechanisms and for designing new functional materials, such as dyes for solar cells, where electronic properties are critical. mdpi.comresearchgate.net

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) of compounds are vital in the early stages of drug discovery. nih.gov Applying these models to a virtual library of this compound derivatives can help prioritize candidates with favorable pharmacokinetic profiles for synthesis and further testing.

Expansion into Interdisciplinary Research Fields

The versatile structure of the pyran scaffold suggests that this compound and its derivatives have potential applications beyond traditional organic chemistry. researchgate.netbohrium.com Future research should actively seek collaborations to explore its utility in diverse, interdisciplinary fields.

Promising areas for expansion include:

Materials Science: Pyran-based dyes have shown promise as sensitizers in dye-sensitized solar cells (p-DSCs) and as components in sensors. researchgate.net The chromophoric pyranone core of this compound could be functionalized to tune its optical and electronic properties, leading to the development of new photoactive materials.

Medicinal Chemistry and Pharmacology: The pyran motif is a common feature in a wide range of biologically active natural products and synthetic drugs. nih.govbohrium.com Derivatives have been investigated for numerous therapeutic applications, including as anticancer, antioxidant, antibacterial, and antidiabetic agents. nih.govresearchgate.net Future research could systematically screen derivatives of this compound against a broad range of biological targets to uncover new therapeutic leads.

Agrochemicals: The biological activity of pyran derivatives also extends to herbicidal and antifungal effects, suggesting potential applications in agriculture. researchgate.net Research could focus on developing derivatives of this compound as novel, effective, and potentially environmentally benign crop protection agents.

Table 2: Potential Interdisciplinary Applications of this compound Derivatives

| Research Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Organic Dyes for Solar Cells, Chemical Sensors. researchgate.net | The pyranone core is a chromophore whose electronic properties can be modified through derivatization. researchgate.net |

| Medicinal Chemistry | Anticancer, Antimicrobial, Antioxidant, Antidiabetic agents. nih.gov | The pyran scaffold is a known "privileged structure" present in many bioactive compounds. nih.govnih.gov |

| Agrochemicals | Herbicides, Fungicides. researchgate.net | Pyran derivatives have demonstrated herbicidal and antifungal properties. researchgate.net |

| Catalysis | Chiral Pool Reagents, Photoredox Catalysts. researchgate.net | The pyran structure can be used as a scaffold for catalysts in chemical synthesis. researchgate.net |

Q & A

Q. What are the standard synthetic routes for 6-methyl-4-oxo-4H-pyran-2-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via oxidation of substituted pyridine derivatives. For example, 5-methoxy-2-methylpyridine undergoes oxidation with potassium permanganate (KMnO₄) in aqueous medium at 90–95°C, yielding carboxylic acid derivatives in ~47% yield. Reaction parameters like temperature, oxidant stoichiometry, and pH control (post-reaction acidification to pH 4) are critical for optimizing yield . Alternative methods include ammonium hydroxide-mediated ring transformation of pyran derivatives to pyridine analogs at 75°C, achieving 69% yield .

Q. How is the structural identity of this compound validated experimentally?

Characterization involves:

- Elemental analysis : Matching calculated vs. observed C, H, and N percentages (e.g., C: 54.92% calc. vs. 54.62% obs.) .

- NMR spectroscopy : Distinct signals for methyl (δ ~2.6 ppm), carbonyl (δ ~9.8 ppm), and aromatic protons (δ ~7.4–8.3 ppm) .

- Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 259.66) .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

The compound (C₇H₆O₄, MW 170.12 g/mol) contains a conjugated pyran ring, a ketone, and a carboxylic acid group. The carboxylic acid moiety enhances water solubility at neutral/basic pH, while the hydrophobic methyl group affects lipid membrane permeability. Thermal stability is inferred from melting points of analogs (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) .

Advanced Research Questions

Q. How does this compound participate in multi-component reactions (MCRs) for heterocyclic synthesis?

The compound acts as a precursor in organobase-catalyzed MCRs. For instance, L-proline or DABCO catalyzes reactions with acetylene esters and α,β-unsaturated nitriles to yield amino-arylbenzoic acid esters or pyrano[2,3-d]pyrimidine derivatives. Mechanistic studies suggest nucleophilic attack followed by cyclization .

Q. What mechanistic insights explain its ring transformation to dihydropyridine derivatives under basic conditions?

Treatment with ammonium hydroxide at 75°C induces ring-opening of the pyran system, followed by recyclization to form 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. NMR tracking reveals intermediate enolates and tautomeric shifts .

Q. How is computational chemistry applied to predict its reactivity in drug design?

Density functional theory (DFT) models assess electrophilic/nucleophilic sites. For example, the ketone and carboxylic acid groups are predicted to chelate metal ions (e.g., in influenza endonuclease inhibitors), validated by IC₅₀ assays . Molecular docking studies with viral proteins (e.g., PA-N terminal domain) guide structural modifications for enhanced binding .

Q. What strategies resolve synthetic impurities or byproducts during large-scale production?

Impurities (e.g., unreacted starting materials) are removed via C18 reverse-phase chromatography (MeOH/water gradient). Acidic workup (1M HCl) eliminates residual ammonium salts, while recrystallization in ethanol improves purity to >95% .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact bioactivity?

SAR studies show: